molecular formula C14H14BrN3 B11946970 4'-Bromo-4-dimethylaminoazobenzene CAS No. 3805-65-0

4'-Bromo-4-dimethylaminoazobenzene

Cat. No.: B11946970
CAS No.: 3805-65-0
M. Wt: 304.18 g/mol
InChI Key: GMAYRELXLJMMQU-UHFFFAOYSA-N
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Description

4’-Bromo-4-dimethylaminoazobenzene is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-4-dimethylaminoazobenzene typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-bromoaniline. This involves treating 4-bromoaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylaniline in an alkaline medium to form 4’-Bromo-4-dimethylaminoazobenzene.

The reaction conditions generally require maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is typically carried out at room temperature.

Industrial Production Methods

Industrial production of 4’-Bromo-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • **Substitution

Properties

CAS No.

3805-65-0

Molecular Formula

C14H14BrN3

Molecular Weight

304.18 g/mol

IUPAC Name

4-[(4-bromophenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C14H14BrN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3

InChI Key

GMAYRELXLJMMQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br

Origin of Product

United States

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